3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of a hydroxybenzoic acid derivative with methoxy-substituted phenols in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like chlorobenzene . The reaction mixture is refluxed overnight, and the product is isolated by precipitation and purified using column chromatography .
Industrial Production Methods
the principles of organic synthesis and purification, such as solvent extraction and chromatographic techniques, are applicable for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a selective fluorescent sensor for iron (III) ions, making it valuable in fluorescence assays and cellular imaging studies . The compound’s structure allows it to bind selectively to iron (III), facilitating its detection and measurement in biological samples .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-6H-benzo[c]chromen-6-one: This compound shares a similar core structure but lacks the methoxy groups present in 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This derivative has additional hydrogen atoms, making it a tetrahydro compound.
Uniqueness
The presence of methoxy groups at positions 7, 8, and 9 in this compound distinguishes it from other similar compounds. These methoxy groups can influence the compound’s chemical reactivity, biological activity, and overall stability .
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-hydroxy-7,8,9-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-9-5-4-8(17)6-11(9)22-16(18)13(10)15(21-3)14(12)20-2/h4-7,17H,1-3H3 |
InChI Key |
ZUDAYIYMMRPIQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O)OC)OC |
Origin of Product |
United States |
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